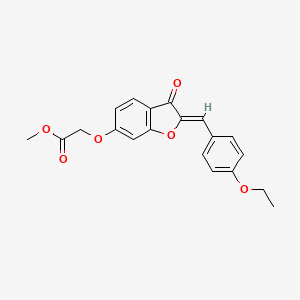
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H9Cl2N5O2 and its molecular weight is 338.15. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cannabinoid Receptor Antagonists
Pyrazole derivatives like N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide have been studied for their potential as cannabinoid receptor antagonists. Research indicates that these compounds can help in understanding the cannabinoid receptor binding sites and serve as pharmacological probes. They may offer therapeutic benefits by antagonizing the side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Antimycobacterial Screening
Some derivatives of pyrazole and 1,3,4-oxadiazole have shown promise in antimycobacterial activities. Studies demonstrate that certain compounds exhibit significant activity against Mycobacterium tuberculosis, indicating potential for further drug development (Nayak et al., 2016).
Antimicrobial and Anticancer Agents
Novel pyrazole integrated 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial activity. Among these compounds, some have shown effective antimicrobial properties, with potential as a new class of antimicrobial agents. Additionally, these compounds have been evaluated for anticancer activity, demonstrating promising results in this field as well (Ningaiah et al., 2014).
Insecticidal Activity
A study on novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed good insecticidal activities against certain pests. This suggests potential applications of these compounds in pest control (Qi et al., 2014).
Anti-Tubercular and Antioxidant Activities
Synthesized derivatives of pyrazole and 1,3,4-oxadiazole have been tested for their antitubercular and antioxidant activities. Results showed that these compounds exhibited good antitubercular activity, making them potential candidates for tuberculosis treatment (Prathap et al., 2014).
Anti-HCV Agents
Oxadiazolyl, pyrazolyl, and thiazolyl derivatives of thiophene-2-carboxamide have been synthesized and investigated for their anti-HCV (Hepatitis C Virus) properties. Some compounds demonstrated significant inhibition of HCV replication, indicating their potential as anti-HCV agents (Rizk et al., 2017).
Mécanisme D'action
Target of Action
A similar compound, 5-(2,5-dichlorophenyl)-2-furoic acid, has been found to target methionine aminopeptidase in escherichia coli . This enzyme is responsible for removing the N-terminal methionine from nascent proteins .
Mode of Action
It can be inferred that if it acts similarly to the aforementioned compound, it may interact with its target by binding to the active site of the enzyme and inhibiting its function .
Biochemical Pathways
Given its potential target, it may affect protein synthesis and maturation processes in the cell by inhibiting the removal of the n-terminal methionine from nascent proteins .
Result of Action
If it acts similarly to the aforementioned compound, it may lead to the accumulation of proteins with n-terminal methionine, potentially affecting protein function and cellular processes .
Propriétés
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O2/c1-20-10(4-5-16-20)11(21)17-13-19-18-12(22-13)8-6-7(14)2-3-9(8)15/h2-6H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDNGTMWXQGART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

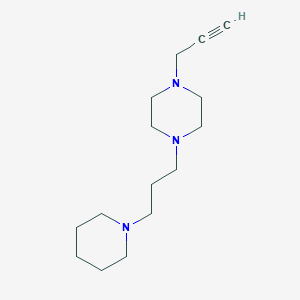
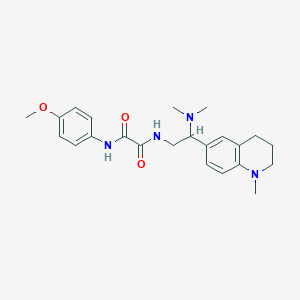
![2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B2993516.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2993517.png)
![N-[1-(1,3-Benzodioxol-5-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2993518.png)
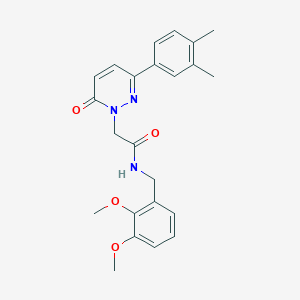
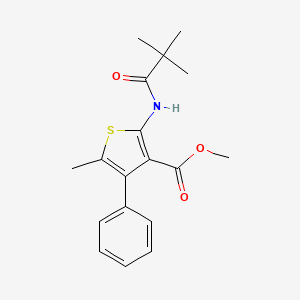
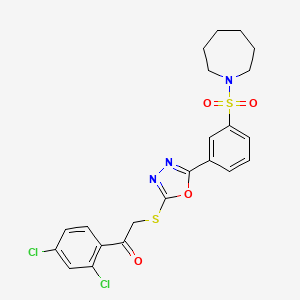


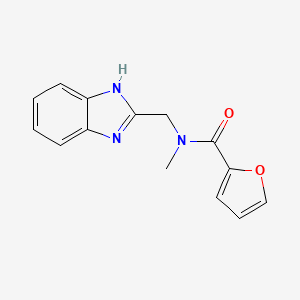

![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2993534.png)
